(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 206193-18-2
VCID: VC20893392
InChI: InChI=1S/C11H10BrF3N2O4/c1-10(19,5-12)9(18)16-6-2-3-8(17(20)21)7(4-6)11(13,14)15/h2-4,19H,5H2,1H3,(H,16,18)
SMILES: CC(CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
Molecular Formula: C11H10BrF3N2O4
Molecular Weight: 371.11 g/mol

(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

CAS No.: 206193-18-2

Cat. No.: VC20893392

Molecular Formula: C11H10BrF3N2O4

Molecular Weight: 371.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide - 206193-18-2

Specification

CAS No. 206193-18-2
Molecular Formula C11H10BrF3N2O4
Molecular Weight 371.11 g/mol
IUPAC Name 3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Standard InChI InChI=1S/C11H10BrF3N2O4/c1-10(19,5-12)9(18)16-6-2-3-8(17(20)21)7(4-6)11(13,14)15/h2-4,19H,5H2,1H3,(H,16,18)
Standard InChI Key QDSWNDMHSBZXKX-UHFFFAOYSA-N
Isomeric SMILES C[C@](CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
SMILES CC(CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
Canonical SMILES CC(CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O

Introduction

Chemical Identity and Structure

(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is an organic compound containing multiple functional groups including amide, hydroxyl, and nitro moieties. Its structure features a chiral center at the C-2 position with the R-configuration, which is crucial for its biological activity and synthetic utility. The compound's molecular structure includes a trifluoromethylbenzene component, classifying it among organofluorine compounds with potential pharmaceutical relevance .

Chemical Identifiers

The compound is uniquely identified through various systematic nomenclature systems and registry numbers, as detailed in Table 1.

Table 1: Chemical Identifiers of (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

Identifier TypeValue
CAS Number206193-18-2
Molecular FormulaC₁₁H₁₀BrF₃N₂O₄
Molecular Weight371.11 g/mol
InChIInChI=1S/C11H10BrF3N2O4/c1-10(19,5-12)9(18)16-6-2-3-8(17(20)21)7(4-6)11(13,14)15/h2-4,19H,5H2,1H3,(H,16,18)/t10-/m0/s1
InChIKeyQDSWNDMHSBZXKX-JTQLQIEISA-N
SMILESCC@(C(=O)NC1=CC(=C(C=C1)N+[O-])C(F)(F)F)O

Stereochemistry

The compound features a stereogenic center at the C-2 position with the R-configuration, which is essential for its biological activity. This stereochemistry distinguishes it from its enantiomer and contributes to its specificity in biochemical interactions. The R-configuration is particularly important for its role as an intermediate in the synthesis of pharmaceutically active compounds .

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is crucial for its proper handling, storage, and application in synthetic procedures.

Physical Properties

The compound exhibits specific physical characteristics that influence its behavior in various environments and reactions, as summarized in Table 2.

Table 2: Physical Properties of (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

PropertyValue
AppearanceLight Yellow Solid
Melting Point99-101°C
Boiling Point491.7°C at 760 mmHg
Density1.753 g/cm³
Flash Point251.2°C
LogP3.87070
PSA (Polar Surface Area)98.64000

Solubility and Stability

The compound displays limited solubility in common organic solvents, which affects its handling in laboratory settings. It is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol . Due to its hygroscopic nature, it requires storage at -20°C to maintain stability and prevent degradation over time. These properties are important considerations for researchers working with this compound in synthetic applications or pharmaceutical development .

Chemical Reactivity

As a multifunctional compound containing hydroxyl, amide, and bromine functional groups, (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide can participate in various chemical transformations. The presence of the bromine atom at the 3-position makes it particularly suitable for nucleophilic substitution reactions, which is leveraged in its role as a synthetic intermediate .

Related Compounds and Structural Analogs

Several compounds share structural similarities with (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, offering insights into structure-activity relationships and alternative synthetic pathways.

Structural Analogs

Table 3: Comparison of (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Distinction
(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide206193-18-2C₁₁H₁₀BrF₃N₂O₄371.11 g/molContains nitro group
(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide206193-17-1C₁₂H₁₀BrF₃N₂O₂351.12 g/molContains cyano instead of nitro group
(2R)-3-bromo-2-hydroxy-2-methylpropanoic acid261904-39-6C₄H₇BrO₃183.00 g/molPrecursor acid without aniline moiety

Structure-Activity Relationships

The comparison between (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide and its cyano analog ((2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide) suggests that modifications to the para-position of the phenyl ring can be tolerated while maintaining the compound's utility as a synthetic intermediate . These structural relationships provide valuable insights for medicinal chemists working on the development of novel SARMs and related compounds.

Research Status and Future Directions

Current research involving (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide primarily focuses on its role in the synthesis of SARMs and related compounds with potential therapeutic applications.

Current Research Status

The compound has been documented in the scientific literature and is commercially available from chemical suppliers for research purposes . Its inclusion in chemical databases such as PubChem (CID: 5287785) and DrugBank (DB07454) indicates its relevance to ongoing pharmaceutical research .

Future Research Directions

Future research directions involving this compound may include:

  • Development of improved synthetic routes with higher yields and stereoselectivity

  • Exploration of alternative modifications to enhance the efficacy of resulting SARMs

  • Investigation of novel therapeutic applications beyond androgen-related conditions

  • Structure-based design of new SARM candidates with enhanced pharmacokinetic properties

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